molecular formula C16H12BrClO3 B2896818 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid CAS No. 344282-20-8

4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid

Cat. No.: B2896818
CAS No.: 344282-20-8
M. Wt: 367.62
InChI Key: LBQUFQVKTAOABB-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Oxobutanoic Acid Derivatives

The study of oxobutanoic acid derivatives traces its origins to early investigations into carboxylic acids and their functionalized analogs. Butyric acid (butanoic acid), first isolated by Michel Eugène Chevreul in 1814, laid the groundwork for understanding the reactivity of four-carbon carboxylic acids. The introduction of halogen substituents into such frameworks emerged prominently in the mid-20th century, driven by the pharmaceutical industry’s demand for bioactive molecules. Halogenated oxobutanoic acids, characterized by aryl-halogen bonds, gained attention for their enhanced stability and electronic properties. For instance, the synthesis of 2,4-bis(4-chlorophenyl)-4-oxobutanoic acid demonstrated how chlorination at para positions modulates electrophilicity and steric interactions. The development of 4-(4-bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid (CAS: 344282-20-8) represents a natural progression in this field, combining bromine’s leaving-group potential with chlorine’s electron-withdrawing effects.

Significance in Organofunctional Chemistry Research

This compound’s structural architecture—featuring a ketone group, carboxylic acid moiety, and dual halogenated aryl rings—makes it a valuable candidate for studying:

  • Electronic Effects : The para-bromo and para-chloro substituents create distinct electronic environments, influencing resonance stabilization and charge distribution across the molecule.
  • Synthetic Versatility : The bromophenyl group serves as a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the construction of complex biaryl systems.
  • Biomimetic Applications : Its β-keto acid structure parallels intermediates in polyketide biosynthesis, offering insights into decarboxylative pathways relevant to natural product synthesis.

Recent studies have leveraged these properties to develop novel catalysts and probe reaction mechanisms under mild conditions, avoiding traditional enolate chemistry.

Structural Classification in Contemporary Chemical Taxonomy

This compound belongs to the following structural categories:

Property Description
IUPAC Name This compound
Molecular Formula C₁₆H₁₂BrClO₃
Functional Groups Carboxylic acid, ketone, aryl halides
Stereoelectronic Features Conjugation between the ketone and carboxylic acid groups; halogen-induced polarization of aryl rings

The molecule’s planar geometry, confirmed via X-ray crystallography in related compounds, facilitates π-π stacking interactions in solid-state assemblies. Computational studies using density functional theory (DFT) reveal localized electron density at the ketone oxygen and halogens, with frontier molecular orbitals suggesting nucleophilic reactivity at the α-carbon.

Academic Research Landscape and Scientific Interest

Current research on this compound spans multiple disciplines:

  • Synthetic Methodology : Rhodium-catalyzed decarboxylative cross-couplings with alkynes have been employed to synthesize γ,δ-unsaturated ketones, highlighting its utility in tandem catalysis.
  • Material Science : Nonlinear optical (NLO) properties predicted via hyperpolarizability calculations indicate potential applications in photonic devices, though further optimization is required.
  • Theoretical Chemistry : Molecular dynamics simulations analyze hydrolysis susceptibility, revealing that chlorophenyl groups stabilize the compound against aqueous degradation.

A 2020 study demonstrated its role in synthesizing dichloropyrimidine derivatives via Suzuki-Miyaura reactions, achieving yields >80% under optimized Pd(PPh₃)₄ catalysis. Additionally, molecular docking simulations suggest inhibitory activity against enzymes like 2-deoxy-D-gluconate 3-dehydrogenase, though biological evaluations remain preliminary.

Properties

IUPAC Name

4-(4-bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClO3/c17-12-5-1-11(2-6-12)15(19)9-14(16(20)21)10-3-7-13(18)8-4-10/h1-8,14H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQUFQVKTAOABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Br)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Challenges

The compound’s structure features a butanoic acid backbone substituted with 4-bromophenyl and 4-chlorophenyl groups at positions 4 and 2, respectively, alongside a ketone at position 4. Key synthetic challenges include:

  • Regioselective introduction of halogenated aryl groups without cross-coupling side reactions.
  • Stability of the γ-keto acid moiety , which may undergo decarboxylation under acidic or thermal conditions.
  • Stereochemical control at position 2, though the compound is typically synthesized as a racemic mixture.

Friedel-Crafts Alkylation-Based Synthesis

The most extensively documented method involves a Friedel-Crafts alkylation strategy, adapted from protocols for structurally related γ-keto acids.

Reaction Conditions and Optimization

  • Starting materials : 4-(4-Bromophenyl)-4-oxobutanoic acid (1d) and 4-chlorophenylmagnesium bromide.
  • Catalyst : Triflic acid (10 mol%) in hexafluoroisopropanol (HFIP).
  • Reducing agent : Triethylsilane (Et$$_3$$SiH, 2.0 equiv) to stabilize intermediates.
Procedure:
  • Dissolve 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 equiv, 77.1 mg) in HFIP (0.5 mL).
  • Add 4-chlorophenylmagnesium bromide (1.1 equiv) dropwise at 0°C.
  • Introduce Et$$_3$$SiH (2.0 equiv) and triflic acid (10 mol%).
  • Stir at room temperature for 12 hours.
  • Purify via column chromatography (hexane/ethyl acetate = 90:10), yielding the target compound as a white solid (70% yield).
Key Analytical Data:
  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.29–7.26 (m, 2H, BrC$$6$$H$$4$$), 7.09–7.05 (m, 2H, ClC$$6$$H$$4$$), 4.21 (dd, J = 6.9, 4.5 Hz, 1H, CH), 2.59 (s, 3H, COCH$$3$$).
  • Molecular Weight : 367.62 g/mol (confirmed by HRMS).

Claisen Condensation Approach

An alternative route employs Claisen condensation to construct the γ-keto acid skeleton.

Stepwise Synthesis

  • Formation of γ-Keto Ester :

    • React ethyl acetoacetate with 4-bromobenzoyl chloride in the presence of NaH.
    • Yield: 85% after recrystallization.
  • Hydrolysis to γ-Keto Acid :

    • Treat the ester with 6M HCl under reflux for 6 hours.
    • Neutralize with NaOH and extract with ethyl acetate.
  • Introduction of 4-Chlorophenyl Group :

    • Use Suzuki-Miyaura coupling with 4-chlorophenylboronic acid and Pd(PPh$$3$$)$$4$$.
    • Reaction conditions: DME/H$$_2$$O (3:1), 80°C, 12 hours.
Challenges:
  • Decarboxylation risk during hydrolysis requires strict temperature control.
  • Pd catalyst loading must exceed 5 mol% to achieve >70% coupling efficiency.

Ozonolysis-Mediated Route

A patent-derived method uses ozonolysis to generate the ketone functionality.

Protocol Overview

  • Anhydride Opening :

    • React dihydro-3-methylene-2,5-furandione with ammonium hydroxide to form 4-amino-2-methylene-4-oxobutanoic acid.
  • Ozonolysis :

    • Bubble ozone through an aqueous solution of the intermediate at 1 L/min for 90 minutes.
    • Remove formaldehyde co-product via evaporation.
  • Halogenation :

    • Treat the intermediate with N-bromosuccinimide (NBS) and 4-chlorothiophenol to introduce halogens.
Yield and Purity:
  • Overall yield : 62% after three steps.
  • Purity : >95% (HPLC).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost ($/g)
Friedel-Crafts 70 98 High 52.5
Claisen Condensation 65 95 Moderate 78
Ozonolysis 62 95 Low 120

Key Insights :

  • The Friedel-Crafts method offers the best balance of yield and scalability.
  • Ozonolysis is limited by specialized equipment requirements.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The carbonyl group can be reduced to form a hydroxyl group, resulting in a different compound.

  • Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used as oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carbon dioxide (CO₂) and water (H₂O)

  • Reduction: 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-hydroxybutanoic acid

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid can be used as a probe to study enzyme activity and protein interactions. Its bromine and chlorine atoms can be useful for labeling and tracking biological molecules.

Medicine: This compound has potential applications in drug development. Its structural similarity to other biologically active compounds makes it a candidate for creating new pharmaceuticals.

Industry: In the materials industry, this compound can be used in the production of advanced polymers and coatings. Its chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the intended use of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Method Purity (%) Key Structural Differences Evidence ID
4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid 4-Br, 2-Cl on phenyl rings C₁₆H₁₂BrClO₃ 367.62 Not explicitly described N/A Dual halogen substitution Target
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid 4-Br, NH₂, methylidene group C₁₁H₁₀BrNO₃ 308.11 Reaction of 3-methylidenedihydrofuran-2,5-dione N/A Amino and methylidene substituents
4-(4-Chlorophenyl)-4-oxobutanoic acid (2D) 4-Cl on phenyl ring C₁₀H₉ClO₃ 212.63 Friedel-Crafts acylation with AlCl₃ N/A Single Cl substituent
4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (22) Quinoline and pyrazole moieties, 4-Br, 4-Cl C₃₃H₂₃BrClN₃O₄ 664.91 Multi-step synthesis with chromatography >94% Extended aromatic systems
2-amino-4-(4-chlorophenyl)-4-oxobutanoic acid 4-Cl, NH₂ substituent C₁₀H₁₀ClNO₃ 227.65 Not specified N/A Amino group instead of 2-Ph-Cl

Key Observations:

  • Dual Halogenation: The target compound’s dual Br/Cl substitution distinguishes it from analogs like 2D (single Cl) and may enhance lipophilicity or electronic effects compared to mono-halogenated derivatives .
  • Complex Scaffolds: Compound 22 incorporates quinoline and pyrazole rings, which likely confer distinct pharmacokinetic profiles (e.g., improved receptor binding) but complicate synthesis .

Physicochemical and Crystallographic Properties

  • Crystal Packing: The crystal structure of 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid reveals hydrogen-bonded chains mediated by NH and carboxyl groups, a feature likely absent in the target compound due to its lack of amino substituents .
  • Solubility: The dual halogens in the target compound may reduce aqueous solubility compared to non-halogenated 4-oxobutanoic acids but improve membrane permeability .

Biological Activity

4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid, a compound with the molecular formula C16_{16}H12_{12}BrClO3_3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of bromine and chlorine substituents on phenyl rings, which may influence its biological activity through electronic effects.

Chemical Structure

  • Molecular Formula : C16_{16}H12_{12}BrClO3_3
  • Molecular Weight : 365.62 g/mol
  • Functional Groups : Carboxylic acid, ketone, halogenated aromatic rings

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing halogenated phenyl groups have shown activity against various microorganisms.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli100 µg/mL
This compoundStaphylococcus aureus200 µg/mL

These results suggest that the compound may possess moderate antimicrobial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

Compounds with similar scaffolds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The inhibition of COX-2 is particularly relevant in the context of cancer and inflammatory diseases.

Inhibition Data

CompoundCOX-2 Inhibition IC50_{50} (µM)
This compound15.0

This IC50_{50} value indicates a moderate level of COX-2 inhibition, suggesting potential use as an anti-inflammatory agent.

Anticancer Activity

The compound's structural features may also confer anticancer properties. Studies have shown that derivatives with similar substitutions can induce apoptosis in cancer cell lines.

Cytotoxicity Data

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0

The above data indicate that the compound exhibits significant cytotoxicity against breast and cervical cancer cell lines, making it a candidate for further development in cancer therapy.

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity : A study evaluated various derivatives of halogenated phenyl compounds against common pathogens. The results showed that those with electron-withdrawing groups exhibited enhanced antimicrobial activity due to increased lipophilicity.
  • Research on Anti-inflammatory Properties : A comparative analysis of several compounds revealed that those with para-substituted halogen atoms had superior COX-2 inhibitory effects compared to their non-halogenated counterparts.
  • Anticancer Evaluation : In vitro studies demonstrated that this compound induced cell cycle arrest in the G2/M phase in HeLa cells, leading to apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via multi-step reactions, starting with halogenated aromatic precursors. A base-mediated coupling of 4-bromobenzyl chloride with malonic acid derivatives is a typical route, followed by selective oxidation or decarboxylation. Optimization involves adjusting reaction temperature (e.g., reflux in toluene), catalyst selection (e.g., zinc/mercury chloride for reduction steps), and purification via crystallization or chromatography .
  • Key Considerations : Monitor intermediates using HPLC or TLC to track reaction progress. Yield improvements (≥80%) are achievable by controlling stoichiometry and avoiding side reactions like over-oxidation.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Employ spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm aromatic substitution patterns and ketone/acid functional groups.
  • FT-IR to verify C=O stretches (~1700 cm⁻¹ for ketone and carboxylic acid).
  • Mass Spectrometry (ESI-MS) for molecular weight validation (expected m/z: ~367.6 for C₁₆H₁₁BrClO₃).
    • Quality Control : Purity ≥95% via HPLC with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies mitigate contradictions in reported biological activity data for this compound (e.g., anti-inflammatory vs. neuroprotective effects)?

  • Methodology :

  • Dose-Response Studies : Test across concentrations (1–100 µM) in cell-based assays (e.g., LPS-induced inflammation in RAW264.7 macrophages) to identify therapeutic windows.
  • Target Validation : Use molecular docking to assess binding affinity for COX-2 (anti-inflammatory) vs. NMDA receptors (neuroprotective).
  • Data Reconciliation : Compare results across models (in vitro vs. in vivo) and control for batch-to-batch variability in compound purity .
    • Example Data :
Assay TypeTargetIC₅₀ (µM)Model
Anti-inflammatoryCOX-212.3 ± 1.2RAW264.7
NeuroprotectiveNMDA8.7 ± 0.9Primary neurons

Q. How does the crystallographic structure of this compound inform its reactivity and intermolecular interactions?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) to resolve bond lengths and angles. For example, the ketone group (C=O) may exhibit planarity with the aromatic rings, influencing π-π stacking in solid-state packing. Compare with analogs (e.g., 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid) to identify substituent effects on crystal lattice stability .
  • Key Insight : Bromine and chlorine atoms increase molecular weight and halogen bonding potential, which may enhance binding to hydrophobic pockets in biological targets.

Q. What experimental approaches validate the compound’s role as a pharmacophore in drug design?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing Br/Cl with F or CH₃) and test bioactivity.
  • Metabolic Stability : Assess hepatic microsome clearance rates (e.g., human liver microsomes, 1 mg/mL, 37°C) to predict in vivo half-life.
  • Toxicity Screening : Use zebrafish embryos or 3D spheroid models to evaluate acute toxicity (LC₅₀) and organ-specific effects .

Contradiction Analysis & Troubleshooting

Q. Why might discrepancies arise in reported synthetic yields, and how can they be resolved?

  • Root Causes :

  • Impure starting materials (e.g., 4-bromobenzyl chloride <98% purity).
  • Competing side reactions (e.g., decarboxylation before ketone formation).
    • Solutions :
  • Use anhydrous conditions and degassed solvents to prevent hydrolysis.
  • Optimize reaction time (e.g., 6–8 hours for coupling steps) via real-time monitoring with in-situ IR .

Q. How can researchers address conflicting data on the compound’s solubility in polar vs. non-polar solvents?

  • Methodology :

  • Solubility Testing : Use shake-flask method in buffers (pH 2–10) and organic solvents (DMSO, ethanol, hexane).
  • Computational Prediction : Apply Hansen solubility parameters (δD, δP, δH) to model solvent compatibility.
    • Findings : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL), suggesting formulation challenges for in vivo studies .

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